molecular formula C18H17N3O5S2 B2425101 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide CAS No. 1005303-80-9

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2425101
CAS No.: 1005303-80-9
M. Wt: 419.47
InChI Key: ZROGMLLLJIVGPP-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C18H17N3O5S2 and a molecular weight of 419.47 g/mol.

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include reactions such as sulfonation, nitration, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • 4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-15-6-8-16(9-7-15)28(24,25)21-14-5-3-4-13(12-14)17-10-11-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGMLLLJIVGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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